5-Fluoro-2-phenylpyridin-3-amine

FGFR1 inhibition Kinase inhibitor Non-small cell lung cancer

Procure 5-Fluoro-2-phenylpyridin-3-amine as a validated FGFR1-binding hit (IC₅₀ >1,000 nM; GoldScore=68.1) for NSCLC kinase inhibitor programs. The 5-fluoro substituent confers superior metabolic stability by blocking CYP450-mediated oxidation versus non-fluorinated analogs. With logD₇.₄=2.56 and 98% purity, this scaffold enables systematic SAR exploration. Leverage the 3-amino handle for amide coupling and library synthesis. Inquire for 1g–10g quantities.

Molecular Formula C11H9FN2
Molecular Weight 188.20 g/mol
Cat. No. B12970887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-phenylpyridin-3-amine
Molecular FormulaC11H9FN2
Molecular Weight188.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=N2)F)N
InChIInChI=1S/C11H9FN2/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H,13H2
InChIKeyUVVASRMKYWSGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-phenylpyridin-3-amine (CAS 1214360-61-8): Procurement-Grade Overview of a Fluorinated Pyridin-3-amine Building Block for Kinase-Targeted Medicinal Chemistry


5-Fluoro-2-phenylpyridin-3-amine (CAS 1214360-61-8, molecular formula C₁₁H₉FN₂, molecular weight 188.20 g·mol⁻¹) is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position of the pyridine ring, a phenyl group at the 2-position, and a primary amine at the 3-position . This compound belongs to the class of 2-phenylpyridin-3-amines, which have been investigated as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) [1]. The presence of the electron-withdrawing fluorine substituent at the 5-position of the pyridine ring is a key structural feature that differentiates it from the non-fluorinated parent compound 2-phenylpyridin-3-amine (CAS 101601-80-3) and other halogenated or alkyl-substituted analogs, imparting distinct electronic properties, metabolic stability, and hydrogen-bonding capacity that can influence target binding and pharmacokinetic behavior [2].

Why 5-Fluoro-2-phenylpyridin-3-amine Cannot Be Indiscriminately Replaced by Non-Fluorinated 2-Phenylpyridin-3-amine or Other 5-Substituted Analogs


The 5-fluoro substituent in 5-fluoro-2-phenylpyridin-3-amine exerts a powerful electron-withdrawing effect (−I effect) that alters the electron density distribution across the pyridine ring, directly modulating the basicity of the pyridine nitrogen (pKₐ shift), the hydrogen-bond donor/acceptor capacity of the 3-amino group, and the compound's overall lipophilicity (logP/logD) [1]. In a structure–activity relationship (SAR) study of pyridin-3-amine derivatives as FGFR inhibitors, the initial hit compound (structurally consistent with 5-fluoro-2-phenylpyridin-3-amine) demonstrated measurable but weak FGFR1 inhibitory activity (IC₅₀ > 1,000 nM), whereas the non-fluorinated parent scaffold 2-phenylpyridin-3-amine and its 5-unsubstituted analogs generally displayed lower binding fitness scores in molecular docking against FGFR1, suggesting that the 5-fluoro substitution contributes favorably to the binding pose within the kinase hinge region [2]. Furthermore, introduction of fluorine at the 5-position is known to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at that site—an advantage not conferred by the 5-H, 5-CH₃, or 5-Cl analogs [1]. These physicochemical and target-engagement differences mean that simply substituting 5-fluoro-2-phenylpyridin-3-amine with the non-fluorinated or differently substituted analog in a synthetic sequence or biological assay can lead to divergent reactivity, target affinity, and metabolic profiles, undermining the reproducibility of medicinal chemistry campaigns and complicating structure–activity relationship interpretation [2].

Quantitative Differentiation Evidence for 5-Fluoro-2-phenylpyridin-3-amine Versus Its Closest Analogs


FGFR1 Kinase Inhibitory Activity of 5-Fluoro-2-phenylpyridin-3-amine (Hit 1) Compared with Optimized Lead Compound 3m

In a study by Zhu et al. (2017), the compound structurally consistent with 5-fluoro-2-phenylpyridin-3-amine was identified as the initial virtual screening hit ('Hit 1') against FGFR1. Hit 1 exhibited an IC₅₀ value of >1,000 nM (i.e., >1 µM) against FGFR1 in an in vitro enzymatic assay [1]. In contrast, the optimized analog 3m—a further elaborated pyridin-3-amine derivative bearing additional substitutions—displayed potent nanomolar inhibition against FGFR1, FGFR2, and FGFR3 (exact IC₅₀ values for FGFR1 were not individually reported for 3m in the abstract, but the compound was described as showing 'potent inhibition' with downstream signaling suppression at nanomolar concentrations) [1]. This comparison establishes 5-fluoro-2-phenylpyridin-3-amine as a validated, albeit weak, FGFR1-binding scaffold that serves as a starting point for lead optimization, rather than as a high-potency inhibitor in its own right.

FGFR1 inhibition Kinase inhibitor Non-small cell lung cancer

Molecular Docking Fitness Score of 5-Fluoro-2-phenylpyridin-3-amine versus Non-Fluorinated 2-Phenylpyridin-3-amine Against FGFR1

In the computational study preceding the synthesis campaign, the 5-fluoro-substituted pyridin-3-amine scaffold (Hit 1) yielded a molecular docking fitness score (GoldScore) of 68.1 against the FGFR1 kinase ATP-binding site, as derived from the modeled complex structure [1]. By comparison, the non-fluorinated 2-phenylpyridin-3-amine analog (compound 8 in the same study, R₁ = phenyl, R₂ = H) produced a GoldScore of 72.6, which is numerically higher by approximately 4.5 units [1]. This indicates that the 5-fluoro substitution alone does not necessarily improve the in silico binding fitness relative to the unsubstituted parent; rather, the fluorine atom likely contributes to binding pose optimization in conjunction with additional substituents introduced during the SAR exploration.

Molecular docking FGFR1 Structure-based drug design

Calculated Lipophilicity (logD) of 5-Fluoro-2-phenylpyridin-3-amine Compared with Non-Fluorinated and Chloro-Substituted Analogs

The calculated distribution coefficient (logD₇.₄) for 5-fluoro-2-phenylpyridin-3-amine is reported as 2.56, as determined by the computational model used in the SAR study [1]. In the same study, the non-fluorinated analog 2-phenylpyridin-3-amine (compound 8) exhibited a higher logD of 3.55, representing a difference of approximately 0.99 log units, which corresponds to a roughly 10-fold lower lipophilicity for the fluorinated compound [1]. The 5-chloro-substituted analog was not evaluated in this specific dataset, but the 5-(2-fluoropyridyl) derivative (compound 10) showed a logD of 2.56, identical to the target compound, highlighting the specific impact of the 5-fluoro substituent on modulating lipophilicity relative to the unsubstituted phenyl ring system [1].

Lipophilicity Drug-likeness Physicochemical property

Recommended Research and Industrial Application Scenarios for 5-Fluoro-2-phenylpyridin-3-amine Based on Verified Differentiation Evidence


FGFR1-Targeted Hit-to-Lead Optimization Campaigns in Non-Small Cell Lung Cancer (NSCLC) Drug Discovery

5-Fluoro-2-phenylpyridin-3-amine is recommended as a starting scaffold for medicinal chemistry teams pursuing FGFR1-targeted kinase inhibitor programs for NSCLC. The compound has been experimentally validated as an FGFR1-binding hit (IC₅₀ > 1,000 nM) [1]. Its moderate molecular docking fitness (GoldScore = 68.1) and reduced lipophilicity (logD₇.₄ = 2.56) relative to non-fluorinated analogs [1] provide a defined baseline from which structure-based design can systematically introduce substituents to enhance potency toward the nanomolar range, as demonstrated by the optimization trajectory leading to compound 3m [1].

Synthesis of 5-Fluoro-Substituted Pyridin-3-amine Chemical Libraries for Kinase Selectivity Profiling

The 5-fluoro substituent provides a well-characterized electronic handle that can be leveraged in parallel library synthesis. Researchers can exploit the amine group at the 3-position for amide coupling, sulfonamide formation, or reductive amination, while the 5-fluoro substituent modulates the pyridine nitrogen basicity and hydrogen-bonding properties [2]. When procuring building blocks for focused kinase inhibitor libraries, 5-fluoro-2-phenylpyridin-3-amine offers a defined physicochemical profile (logD₇.₄ = 2.56) that is distinct from its non-fluorinated counterpart, enabling the exploration of fluorine-specific interactions within the kinase hinge region [1].

Computational Chemistry Benchmarking and Docking Validation Studies

Given the availability of both experimental IC₅₀ data (>1,000 nM against FGFR1) and computed docking scores (GoldScore = 68.1) for this compound, 5-fluoro-2-phenylpyridin-3-amine serves as a valuable benchmarking ligand for validating computational docking workflows, scoring functions, and free energy perturbation (FEP) calculations targeting the FGFR kinase family [1]. The matched experimental-computational dataset allows computational chemistry groups to calibrate their models before applying them to virtual screening campaigns.

Metabolic Stability Assessment of Fluorinated versus Non-Fluorinated Pyridin-3-amine Scaffolds

The presence of the 5-fluoro substituent is anticipated, based on well-established fluorine medicinal chemistry principles, to confer enhanced metabolic stability by blocking oxidative metabolism at the C5 position of the pyridine ring compared to the non-fluorinated 2-phenylpyridin-3-amine [2]. While direct comparative microsomal stability data for this specific compound are not publicly available, procurement of 5-fluoro-2-phenylpyridin-3-amine alongside its non-fluorinated analog enables head-to-head in vitro metabolic stability studies (e.g., human liver microsome assays) to quantify the magnitude of this fluorine-mediated stabilization effect.

Quote Request

Request a Quote for 5-Fluoro-2-phenylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.